Compound Description: This compound features a 1,2,4-oxadiazole ring substituted with a 2-methylphenyl group at the 3-position. It also contains a vinyloxyphenyl moiety and a dimethylaminoacrylate group. This compound was synthesized by reacting methyl 2-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}phenyl acetate with N,N-dimethylformamide dimethyl acetal. The crystal structure reveals intramolecular C—H⋯O and C—H⋯N hydrogen bonds, and intermolecular C—H⋯π interactions. []
Compound Description: This compound is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGlu5). It displays preclinical antipsychotic-like and procognitive activities. In vitro, it enhances the response to glutamate and competes with the binding of [3H]2-methyl-6-(phenylethynyl)pyridine. In vivo, ADX47273 increases the phosphorylation of extracellular signal-regulated kinase and cAMP-responsive element-binding protein in the hippocampus and prefrontal cortex. ADX47273 demonstrates efficacy in various animal models, including reducing conditioned avoidance responding, decreasing apomorphine-induced climbing, blocking phencyclidine, apomorphine, and amphetamine-induced locomotor activities, decreasing extracellular dopamine levels in the nucleus accumbens, increasing novel object recognition, and reducing impulsivity. []
Compound Description: This compound is structurally analogous to methyl 3-(dimethylamino)-2-(2-{2-(dimethylamino)-1-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]vinyloxy}phenyl)acrylate but features a 3-pyridyl group instead of a 2-methylphenyl group at the 3-position of the 1,2,4-oxadiazole ring. It was synthesized through the reaction of methyl (2-{[3-(3-pyridyl)-1,2,4-oxadiazol-5-yl]methoxy}phenyl)acetate with N,N-dimethylformamide dimethyl acetal. Its crystal structure shows intramolecular C—H⋯O and C—H⋯N interactions and intermolecular C—H⋯π interactions. []
Compound Description: This compound contains a 1,2,4-oxadiazole ring substituted with a 3,5-dimethoxyphenyl group at the 3-position, differing from the previous compounds by the presence of two methoxy substituents on the aromatic ring. The compound was synthesized by reacting methyl (2-{[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methoxy}phenyl)acetate with N,N-dimethylformamide dimethyl acetal. It exhibits intramolecular C—H⋯O and C—H⋯N hydrogen bonds, alongside intermolecular C—H⋯π and C—H⋯O interactions. []
Compound Description: This compound incorporates both a 1,2,4-oxadiazole and a thieno[2,3-d]pyrimidine moiety. It shows antifungal activity against Candida albicans. It was synthesized from 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid. []
Compound Description: This series of compounds includes a thieno[2,3-d]pyrimidine core, a 3-phenyl-1,2,4-oxadiazole substituent, and an alkylthio group at the 4-position. These compounds are active against the Candida albicans fungi. []
Compound Description: This compound comprises a thieno[2,3-d]pyrimidine core, a 3-phenyl-1,2,4-oxadiazole substituent, and a phenylacetamide group at the 2-position. This compound showed significant inhibition against Staphylococcus aureus and Bacillus subtilis bacterial strains. []
Compound Description: This compound features a 1,2,4-oxadiazole ring with a 2-chlorophenyl group at the 3-position. The structure also includes a vinyloxyphenyl moiety and a dimethylaminoacrylate group. Synthesis involved reacting methyl 2-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methoxy}phenylacetate with N,N-dimethylformamide dimethyl acetal. Intramolecular C—H⋯O contacts are observed within the molecule. []
9. 6-(1H-benzimidazol-2-yl)-5-methylthieno[2,3-d]pyrimidin- 4(3H)-ones with acetamide and 1,2,4-oxadiazol-5-ylmethyl substituents []
Compound Description: This series of compounds features a thieno[2,3-d]pyrimidine core with a benzimidazole substituent and either an acetamide or a 1,2,4-oxadiazol-5-ylmethyl group. These modifications at the 3-position of the thieno[2,3-d]pyrimidine core led to compounds with better antimicrobial activity than the reference drug Streptomycin in an agar well diffusion assay. Docking studies suggest that these compounds may act by binding to the 16S subunit of ribosomal RNA or tRNA (Guanine37-N1)-methyltransferase (TrmD). []
Compound Description: This specific compound from the series mentioned above demonstrated the most potent antimicrobial activity among those tested. Docking studies suggest that it exhibits strong binding affinity to the active site of tRNA (guanine37-N1)-methyltransferase. []
Compound Description: This compound features a 1,2,4-oxadiazole ring substituted with a phenyl group at the 3-position and a benzopyran-3-ol moiety. The molecule exists in its enol form, stabilized by an intramolecular O—H⋯N hydrogen bond forming a six-membered pseudo-ring. []
Compound Description: This compound contains two 3-(4-chlorophenyl)-1,2,4-oxadiazole moieties connected to an indolin-2-one core. The synthesis involved reacting N-acetyl-2-indolinone with 3-(4-chloro) phenyl-5-chloromethyl-1,2,4-oxadiazole. Intramolecular C—H…O hydrogen bonds are observed in the crystal structure. []
Compound Description: This compound includes a 1,2,4-oxadiazole ring with a methyl group at the 3-position and a phenylhydrazonoethanoate moiety. The entire molecule displays a nearly planar conformation, confirmed by torsion angle analysis. The molecular dimensions are consistent with analogous compounds. []
Compound Description: This compound features a 1,2,4-oxadiazole with a methyl group at the 3-position and a naphthyl group linked via an ethenylamino bridge. The structure exhibits intramolecular N—H⋯O and N—H⋯N hydrogen bonds, contributing to the planar conformation of the molecule except for the naphthyl groups. []
Compound Description: This compound belongs to a series of novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group. It exhibits potent nematocidal activity against Bursaphelenchus xylophilus, demonstrating even better efficacy than the commercial seed coating agent Tioxazafen. This compound effectively reduces the movement and disrupts the physiological functions of B. xylophilus, including respiration and oxygen consumption, and causes fluid leakage. []
Compound Description: This compound is another potent nematocidal agent from the same series as the previous compound. It displays significant activity against Bursaphelenchus xylophilus, exceeding the efficacy of the commercial nematicide Tioxazafen. It effectively disrupts the nematode's mobility and physiological processes, including respiration, oxygen consumption, and causes fluid leakage. []
Compound Description: This compound represents a novel anthranilic diamide derivative incorporating a 1,2,4-oxadiazole ring. It was synthesized and characterized using various spectroscopic techniques, and its structure was confirmed via X-ray diffraction analysis. Although this specific compound showed moderate insecticidal activity, it served as a basis for further structural optimization within the series. []
Compound Description: This compound, similar to the previous entry, represents an imidazo[1,2-b][1,2,4]triazine derivative investigated for its c-Met inhibitory activity. It contains a 5-methyl-1,2,4-oxadiazole substituent. []
Compound Description: These compounds represent a series of novel tetrahydro-g-carboline derivatives modified with a 2-(5-phenyl-[1,2,4]oxadiazol-3-yl)ethyl fragment. They were synthesized as potential therapeutic agents for neurodegenerative diseases and for enhancing cognitive functions, serving as heterocyclic analogs of the drug Dimebone. []
Compound Description: This compound incorporates both benzimidazole and 1,3,4-oxadiazole moieties and serves as an intermediate in synthesizing a series of N-aryl-2-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-1,3,4-oxadiazol-2-ylsulfanylacetamides. []
Compound Description: This compound features a benzimidazole moiety linked to a 1,2,4-triazole ring substituted with a 4-methylphenyl group. It acts as an intermediate in synthesizing various N-aryl-2-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-ylthioacetamides. []
Compound Description: This series of compounds contains a benzimidazole moiety linked to a 1,3,4-oxadiazole ring through a sulfide bridge. These compounds were synthesized and evaluated for their antimicrobial activity. []
Compound Description: This series of compounds consists of a benzimidazole moiety connected to a 1,2,4-triazole ring through a sulfide linker. The triazole ring is further substituted with a 4-methylphenyl group. These compounds were synthesized and tested for their antimicrobial activity. []
Compound Description: This compound includes a 1,3,4-oxadiazole ring with a thioxo group and a benzamide moiety. The structure is characterized by a dihedral angle of 67.1(1)° between the 4-chlorophenyl and 1,3,4-oxadiazole rings. The amide N—H and C=O bonds adopt an anti-orientation. []
Compound Description: This series of compounds features a 1,2,4-triazole ring with a naphthofuran substituent and a benzamide group. They were synthesized and evaluated for their antibacterial and antifungal activities. [, ]
Compound Description: This series of compounds contains a pyranopyridine core with a 1,2,4-oxadiazole substituent at the 6-position. These compounds were synthesized as potential hypertensive agents. []
Compound Description: This series of compounds includes a dihydroisoquinoline core with a 1,2,4-oxadiazole substituent. These compounds serve as versatile intermediates in synthesizing other heterocyclic systems, including tetrahydroisoquinolines and pyrazolo[5,1-a]isoquinolines, through selective reduction or catalytic hydrogenation. []
Compound Description: This series of compounds features a pyrimido[6,1-a]isoquinoline core with various substituents at the 4-position. These compounds were prepared by catalytic hydrogenation of 5′-substituted 1-[(1,2,4-oxadiazol-3-yl)methyl]-3,4-dihydroisoquinolines. []
Compound Description: This compound, discovered through a systematic structure-activity relationship study, acts as a potent and selective inhibitor of calcium release-activated calcium (CRAC) channels. It exhibits a remarkable pharmacokinetic profile and shows efficacy in in vivo models of rheumatoid arthritis. This compound displays an excellent safety profile and has been deemed suitable for human testing. Phase 1 clinical studies in healthy volunteers have demonstrated favorable safety, tolerability, and promising target engagement. []
Compound Description: This series of compounds comprises a thieno[2,3-d]pyrimidine core with a 5-phenyl-1,3,4-oxadiazole substituent at the 6-position. Variations within the series involve different alkyl groups at the 1-position. These compounds were synthesized and evaluated for their antimicrobial activity. Some derivatives showed activity against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. []
Compound Description: This compound is part of a series of anthranilic diamide analogs containing 1,2,4-oxadiazole rings, developed as potential insecticides. The structure was confirmed by X-ray diffraction crystallography. Biological evaluation against Plutella xylostella and Spodoptera exigua revealed that while this compound exhibited some insecticidal activity, other compounds in the series with a 1,3,4-oxadiazole ring demonstrated higher potency. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.